molecular formula C13H12N2O2S B2821715 1-benzoyl-3-[(furan-2-yl)methyl]thiourea CAS No. 300819-84-5

1-benzoyl-3-[(furan-2-yl)methyl]thiourea

Cat. No.: B2821715
CAS No.: 300819-84-5
M. Wt: 260.31
InChI Key: FGNUUGTXSUYAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-3-[(furan-2-yl)methyl]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a benzoyl group, a furan-2-ylmethyl group, and a thiourea moiety, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-[(furan-2-yl)methyl]thiourea typically involves the reaction of benzoyl isothiocyanate with furan-2-ylmethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques .

Industrial Production Methods

This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-[(furan-2-yl)methyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-benzoyl-3-[(furan-2-yl)methyl]thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzoyl-3-[(furan-2-yl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, while the benzoyl and furan-2-ylmethyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzoyl-3-(pyridin-2-yl)thiourea
  • 1-benzoyl-3-(phenyl)thiourea
  • 1-benzoyl-3-(methyl)thiourea

Uniqueness

1-benzoyl-3-[(furan-2-yl)methyl]thiourea is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-12(10-5-2-1-3-6-10)15-13(18)14-9-11-7-4-8-17-11/h1-8H,9H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNUUGTXSUYAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.